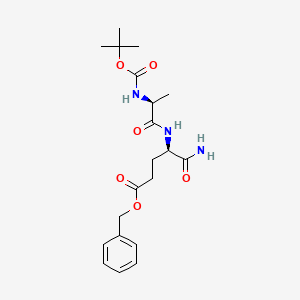

BOC-ALA-D-GLU(OBZL)-NH2

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl (4R)-5-amino-4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O6/c1-13(22-19(27)29-20(2,3)4)18(26)23-15(17(21)25)10-11-16(24)28-12-14-8-6-5-7-9-14/h5-9,13,15H,10-12H2,1-4H3,(H2,21,25)(H,22,27)(H,23,26)/t13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBWLWWKUNXXPCZ-DZGCQCFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](CCC(=O)OCC1=CC=CC=C1)C(=O)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boc Ala D Glu Obzl Nh2 As a Key Synthetic Intermediate and Building Block

Utilization in the Assembly of Larger Peptide Sequences and Oligomers

BOC-ALA-D-GLU(OBZL)-NH2 is a valuable starting material for the stepwise synthesis of larger peptide chains. The Boc group, which protects the N-terminus of the alanine (B10760859) residue, is labile to mild acidic conditions, such as treatment with trifluoroacetic acid (TFA). ub.edugoogle.com This selective deprotection exposes the free amine, which can then be coupled with another amino acid or a peptide fragment. This process, known as stepwise elongation, is a fundamental strategy in both solution-phase and solid-phase peptide synthesis. thieme-connect.de

The benzyl (B1604629) ester protecting the side chain of the D-glutamic acid residue is stable to the acidic conditions used for Boc group removal, ensuring that the side chain remains protected during chain elongation. peptide.com This orthogonality of protecting groups is a key principle in peptide synthesis, allowing for the selective deprotection and modification of different functional groups within the growing peptide chain. thieme-connect.de The C-terminal amide of this compound is also a stable functionality under standard peptide synthesis conditions. oup.com

The utility of this dipeptide as a building block is demonstrated in the synthesis of various peptide sequences. For instance, after the removal of the Boc group, the resulting H-ALA-D-GLU(OBZL)-NH2 can be coupled with other N-terminally protected amino acids to extend the peptide chain. oup.com This iterative process of deprotection and coupling allows for the systematic assembly of well-defined oligomers and larger peptide sequences. csic.es

Precursor for Complex Peptidomimetics and Hybrid Molecules

The structural framework of this compound also lends itself to the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often possess improved properties such as enhanced stability and bioavailability. sigmaaldrich.comsigmaaldrich.com The modification of the peptide backbone or the incorporation of unnatural amino acids can lead to novel therapeutic agents. sigmaaldrich.comnih.gov

The reactive sites within this compound—the N-terminus after Boc deprotection and the side-chain carboxyl group after benzyl ester removal—provide handles for the attachment of various non-peptidic moieties. This allows for the creation of hybrid molecules that combine the specific recognition properties of peptides with the pharmacological advantages of other chemical scaffolds. nih.gov For example, the free amine generated after Boc removal can be acylated with a variety of carboxylic acids, or the deprotected glutamic acid side chain can be coupled with different amines to create a diverse array of derivatives.

Application in the Synthesis of Muramyl Peptide Analogs

A significant application of this compound lies in its use as a key intermediate for the synthesis of muramyl peptide analogs. oup.com Muramyl dipeptide (MDP), N-acetylmuramyl-L-alanyl-D-isoglutamine, is the minimal biologically active component of bacterial cell walls and is a potent immunomodulatory agent. science.govnih.gov

In the synthesis of muramyl peptide analogs, this compound serves as the dipeptide core. oup.com Following the removal of the N-terminal Boc group, the resulting dipeptide amine is coupled with a protected muramic acid derivative. oup.com The benzyl protecting group on the glutamic acid side chain can then be removed, often through catalytic hydrogenolysis, to yield the final muramyl peptide analog. oup.com The synthesis of various analogs, where the L-alanine is replaced by other amino acids like glycine (B1666218) or L-serine, has been explored to understand the structure-activity relationship of these immunostimulatory molecules. oup.com

Role in Scaffold Development for Chemical Libraries and Drug Discovery

The chemical properties of this compound make it a valuable scaffold for the development of chemical libraries used in drug discovery. acs.orgscielo.br A chemical library is a collection of diverse molecules that can be screened for biological activity against various therapeutic targets. The ability to systematically modify the structure of this compound allows for the generation of a large number of related compounds.

By deprotecting the N-terminus and coupling it with a diverse set of building blocks, and similarly, by deprotecting the glutamic acid side chain and reacting it with another set of diverse reagents, a combinatorial library of compounds can be synthesized. This approach enables the rapid exploration of chemical space around the dipeptide core, increasing the probability of identifying lead compounds with desired biological activities. The conformational constraints imposed by the dipeptide backbone can also be advantageous in designing molecules that fit into specific binding pockets of protein targets. researchgate.net

Structural and Conformational Research of Boc Ala D Glu Obzl Nh2 and Its Derivatives

Conformational Analysis of Protected Dipeptides Containing D-Amino Acids

The incorporation of D-amino acids into peptide sequences introduces significant conformational constraints that can dramatically alter the peptide's secondary structure. psu.edursc.org This section examines how the presence of D-alanine and D-glutamic acid, along with the terminal protecting groups, dictates the conformational landscape of BOC-ALA-D-GLU(OBZL)-NH2.

Influence of D-Alanine and D-Glutamic Acid on Peptide Backbone Conformation

The stereochemistry of amino acid residues plays a pivotal role in determining the accessible regions of the Ramachandran plot, which maps the allowed backbone dihedral angles (φ and ψ). While L-amino acids predominantly favor negative φ values, D-amino acids prefer positive φ values. psu.eduresearchgate.net This fundamental difference means that the introduction of a D-amino acid like D-glutamic acid can induce turns and folds that are not readily accessible to their L-counterparts. psu.edu

Spectroscopic Studies for Structural Elucidation (e.g., NMR, IR, MS, CD)

A combination of spectroscopic techniques is indispensable for elucidating the three-dimensional structure of peptides in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for studying the conformation of peptides. researchgate.netmdpi.com Chemical shifts of amide protons are particularly sensitive to hydrogen bonding, with downfield shifts indicating the involvement of a proton in a hydrogen bond. mdpi.com Concentration-dependent NMR studies can help distinguish between intramolecular and intermolecular hydrogen bonds. mdpi.com For larger peptides, advanced techniques like TROSY-based methods are employed. acs.org

Infrared (IR) Spectroscopy: The amide I and amide II bands in the IR spectrum provide information about the peptide's secondary structure. The position of the N-H stretching frequency can also indicate the presence and strength of hydrogen bonds. mdpi.com

Mass Spectrometry (MS): MS techniques are crucial for confirming the molecular weight and amino acid sequence of the peptide. europa.eu

Spectroscopic data for protected dipeptides often reveal the presence of ordered structures stabilized by intramolecular hydrogen bonds, even in solution. mdpi.com

X-ray Crystallographic Analysis of Related Protected Peptides and Peptidomimetics

While solution-state studies are crucial, X-ray crystallography provides a high-resolution snapshot of the peptide's conformation in the solid state. grafiati.com Crystallographic studies of protected peptides containing D-amino acids have been instrumental in confirming the formation of specific turn structures. For example, the Aib-D-Ala segment has been shown to nucleate β-hairpin formation by adopting a type I' β-turn. psu.edu

Analysis of crystal structures of peptides with protecting groups has revealed important details. For instance, the Boc group can adopt both cis and trans conformations in the solid state. researchgate.net Furthermore, X-ray diffraction analysis of peptidomimetics has confirmed that constrained scaffolds can mimic the dihedral angles of β-turns. nih.gov These solid-state structures provide valuable benchmarks for computational modeling and for interpreting solution-state spectroscopic data.

Implications of Conformation for Molecular Recognition and Biological Activity

The conformation of a peptide is intrinsically linked to its ability to interact with biological targets and elicit a biological response. The introduction of D-amino acids can enhance proteolytic stability, a desirable property for therapeutic peptides. rsc.org By adopting specific, well-defined conformations, peptidomimetics can be designed to bind to receptors with high affinity and selectivity. grafiati.com

The conformational constraints imposed by D-amino acids and protecting groups can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty upon binding to a target. The ability to fine-tune the conformational space through the strategic use of D-amino acids and protecting groups is a cornerstone of modern peptidomimetic drug design. mdpi.com

Biological Research Applications and Mechanistic Studies Excluding Human Clinical Data

Investigations into Antimicrobial and Antifungal Activities of Conjugates

While the core dipeptide structure is related to components of the bacterial cell wall, there is a lack of specific studies in the available literature that investigate the direct antimicrobial or antifungal activities of conjugates derived from BOC-ALA-D-GLU(OBZL)-NH2. Research in this area has primarily focused on related but more complex structures like muramyl dipeptide and its analogs for their immunomodulatory effects in the context of bacterial infections. nih.govnih.gov

Antioxidant Property Evaluation in Model Systems

A search of the current scientific literature did not yield any studies specifically evaluating the antioxidant properties of this compound or its derivatives in model systems.

Studies on Neuroprotective Potential in Preclinical Models

There is no research documented in the available scientific literature that investigates the neuroprotective potential of this compound in preclinical models.

Data Tables

Table 1: Research Context of Structurally Related Compounds

| Research Area | Related Compound Mentioned | Target Enzyme/Process | Key Finding |

| Protease Inhibition | Boc-Glu-OBzl | Human Caspases, HRV 3C Protease | Used as a building block in the synthesis of peptide-based inhibitors. caymanchem.com |

| Bacterial Cell Wall Interaction | N-acetylmuramyl-L-alanyl-D-isoglutamine (Muramyl Dipeptide) | Bacterial Cell Wall Synthesis / Host Immunity | The L-Ala-D-isoGln moiety is a key structural motif for immunoadjuvant activity. nih.govnih.gov |

Receptor Binding and Signaling Pathway Modulation Studies (in in vitro or animal models)

While specific receptor binding and signaling pathway modulation studies for the compound this compound are not extensively documented in publicly available literature, the structural components of this dipeptide amide, namely L-alanine and a D-glutamic acid derivative, suggest potential interactions with biological systems where glutamate (B1630785) and similar amino acids play a key role. Glutamate is a primary excitatory neurotransmitter in the central nervous system, and its signaling is mediated through a variety of ionotropic and metabotropic glutamate receptors. nih.govmdpi.com

Research into related compounds containing D-amino acids, particularly D-glutamic acid, has shown influences on receptor affinity and signaling. For instance, studies on optical peptide probes targeting the cholecystokinin-2/gastrin receptor have explored how sequences containing D-glutamine and D-glutamic acid can affect binding affinity and specificity. scilit.com The incorporation of a D-amino acid can alter the peptide's conformation, which in turn can modulate its interaction with the binding pocket of a receptor.

In general, glutamate receptor signaling involves complex downstream pathways. nih.gov Activation of metabotropic glutamate receptors (mGluRs) can trigger G-protein-mediated cascades, leading to the modulation of enzymes like phospholipase C and subsequent changes in intracellular calcium levels and protein kinase C activity. researchgate.net Ionotropic glutamate receptors (iGluRs), on the other hand, form ion channels that, upon glutamate binding, allow the influx of cations, leading to neuronal depolarization. nih.gov Although direct evidence for this compound is lacking, its D-glutamic acid moiety could theoretically interact with these receptors, potentially as an antagonist or a partial agonist, due to the altered stereochemistry compared to the natural L-glutamate. Further in vitro binding assays and cellular signaling studies would be necessary to elucidate the specific effects of this compound.

Role in Bioprobes and Affinity Reagents Development

The unique structural features of this compound, particularly the presence of a D-amino acid, make it a candidate for the development of specialized bioprobes and affinity reagents. The development of such tools is crucial for studying the interactions of peptides with their biological targets.

One of the key advantages of incorporating D-amino acids into peptides intended for use as bioprobes is their enhanced resistance to proteolytic degradation, a topic that will be discussed in more detail in the subsequent section. This increased stability allows the probe to remain intact for longer periods in biological assays, leading to more reliable and reproducible results.

Furthermore, peptides containing D-amino acids can be functionalized with reporter molecules such as fluorophores, biotin (B1667282), or radioactive isotopes to create probes for various applications. For example, a biotinylated version of a D-amino acid-containing peptide could be used in affinity chromatography to isolate and identify its binding partners from a complex biological sample. Similarly, a fluorescently labeled version could be used in microscopy to visualize the localization of the peptide within cells or tissues.

Studies have demonstrated the successful use of peptide analogues bearing specific modifications for affinity-driven labeling of unmodified receptors on living cells. nih.gov While not specific to this compound, these studies provide a framework for how this compound could be adapted for such purposes. The glutamic acid component, for instance, could be targeted for modification with a reactive group to create an affinity label for glutamate-binding proteins. nih.gov The preserved ability of some D-amino acid-substituted peptides to bind to their targets, such as antibodies, underscores their potential in diagnostic and research applications where stable binding is essential. nih.gov

Stability Studies: Resistance to Proteolysis (due to D-amino acid incorporation)

A significant body of research highlights the enhanced stability of peptides containing D-amino acids against enzymatic degradation. nih.govmdpi.comfrontiersin.org Proteases, the enzymes responsible for peptide and protein breakdown, are highly stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid residue, such as the D-glutamic acid in this compound, disrupts the typical substrate recognition by proteases, thereby conferring resistance to proteolysis. nih.govresearchgate.net

This increased stability is a critical attribute for the development of peptide-based therapeutics and research tools, as it can significantly prolong their half-life in biological systems. For instance, studies have shown that while peptides composed entirely of L-amino acids are rapidly degraded by proteases like proteinase K, their counterparts with D-amino acid modifications exhibit significantly longer stability. nih.gov

The table below summarizes findings from various studies on the proteolytic stability of peptides containing D-amino acids, illustrating the general principle that would apply to this compound.

| Peptide Modification | Protease/System | Observation | Reference |

| C-terminal D-amino acid modification | Proteinase K | 15% of the D-amino acid modified peptide remained after 24 hours, whereas the all-L-peptide was completely degraded within 4 hours. | nih.gov |

| Partial D-amino acid substitution in flanking regions | Human Serum | The partially D-amino acid substituted peptide showed high resistance to proteolytic degradation. | nih.gov |

| Replacement of L-Lys and L-Arg with D-amino acids | Human Plasma | The derivative with all L-Lys and L-Arg replaced by D-amino acids (DP06) showed the greatest stability, with over 60% of the peptide remaining after 24 hours. | frontiersin.org |

| Single D-amino acid substitution | Serum | The stability of the peptide in serum was greatly improved by D-amino acid substitutions. | researchgate.net |

These findings collectively suggest that the incorporation of D-glutamic acid in this compound would render it significantly more resistant to enzymatic degradation compared to its all-L-amino acid counterpart. This enhanced stability is a key feature that underpins its potential utility in various biological research applications.

Computational and Theoretical Studies

Molecular Docking and Dynamics Simulations of BOC-ALA-D-GLU(OBZL)-NH2 Analogs with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely employed to understand the binding mode of peptide inhibitors to their target enzymes. For analogs of this compound, such as dipeptide inhibitors of Dipeptidyl Peptidase-4 (DPP-4), docking studies reveal key interactions within the enzyme's active site. nih.govnih.gov

DPP-4 is a serine protease that plays a significant role in glucose metabolism by cleaving incretin (B1656795) hormones. nih.gov Its active site is characterized by several subsites (S1, S2, S1', S2'), and the binding of an inhibitor is often dictated by its interactions with these specific pockets. nih.gov For instance, docking studies of various dipeptide-like inhibitors show that interactions with the hydrophobic S1 pocket are crucial for potent inhibition. nih.govbrieflands.com

Illustrative Molecular Docking and MD Simulation Data for a Dipeptide Analog with DPP-4

| Analog | Docking Score (kcal/mol) | Key Interacting Residues (DPP-4) | Average RMSD (nm) over 100 ns |

|---|---|---|---|

| Analog A | -8.5 | Tyr662, Ser630, Arg125 | 0.25 |

| Analog B | -7.9 | Tyr662, Glu205, Glu206 | 0.31 |

| Analog C | -9.2 | Tyr662, Ser630, Phe357 | 0.22 |

Conformational Energy Calculations on Related Di- and Oligopeptides

The biological activity of a peptide is intrinsically linked to its three-dimensional structure or conformation. Conformational energy calculations are used to determine the stable, low-energy structures a peptide can adopt. libretexts.org For dipeptides analogous to this compound, such as N-acetyl-L-alanyl-N'-methylamide (Ac-Ala-NHMe), these calculations reveal a complex interplay of intramolecular hydrogen bonds, steric effects, and solvent interactions that govern conformational preferences. rsc.orgnih.gov

Illustrative Conformational Energy Data for Ac-Ala-NHMe Analog

| Conformation | Dihedral Angles (φ, ψ) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

|---|---|---|---|

| β-strand (C5) | ~(-150°, 150°) | 0.00 | C5 Hydrogen Bond |

| Polyproline II (PII) | ~(-75°, 145°) | 0.85 | Solvent stabilization |

| α-helical (αR) | ~(-70°, -40°) | 1.20 | C7 Hydrogen Bond |

Structure-Activity Relationship (SAR) Derivations from Computational Models

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. nih.gov Computational models are instrumental in deriving these relationships, providing insights that guide the design of more potent and selective molecules. semanticscholar.org For peptide-based enzyme inhibitors, computational SAR studies often involve creating a library of virtual analogs and evaluating their binding affinity through methods like molecular docking and free energy calculations. mdpi.com

By systematically modifying parts of a lead peptide, such as the N-terminal protecting group, the amino acid side chains (at P1, P2, P3 positions, etc.), or the C-terminal amide, researchers can build a model that correlates specific structural features with inhibitory potency (often measured as IC50). nih.govresearchgate.net For example, in the development of DPP-4 inhibitors, SAR studies have shown that a primary amine or a similar group that can interact with specific residues (like Glu205 and Glu206) in the S2 subsite is often required for high activity. nih.gov Similarly, bulky, hydrophobic groups are often preferred at other positions to maximize interactions with hydrophobic pockets of the enzyme. brieflands.com

Illustrative SAR Data for Dipeptide Aldehyde Proteasome Inhibitors

| Compound | P3 Position Group | P2 Position Group | IC50 (nM) |

|---|---|---|---|

| Analog 1 | Cbz-Glu(OtBu) | Phenylalanine | 8.5 |

| Analog 2 | Cbz-Glu(OtBu) | Leucine | 7.9 |

| Analog 3 | Boc-Ser(OBzl) | Leucine | 9.1 |

| Analog 4 | Cbz-Alanine | Leucine | 150.2 |

Data adapted from studies on peptide aldehyde inhibitors, illustrating SAR principles. nih.gov

Prediction of Binding Affinity and Specificity

Accurately predicting the binding affinity of a ligand to its target is a primary goal of computational drug design. youtube.com Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are widely used "end-state" methods to estimate the free energy of binding from molecular dynamics trajectories. nih.govresearchgate.net These methods calculate the binding free energy by combining the molecular mechanics energy of the complex with a continuum solvation model. nih.gov

These calculations can be performed on a series of analogs to rank their predicted potencies, providing a more refined assessment than docking scores alone. rsc.org For example, in a study of SIRT2 inhibitors, MM/GBSA calculations were used to compare the binding free energy of a cyclic peptide inhibitor with a newly designed non-cyclic analog, predicting that the modified peptide would have a better binding affinity. nih.gov Such predictions are invaluable for prioritizing which compounds to synthesize and test experimentally, thereby accelerating the drug discovery process.

Specificity, the ability of a peptide to bind to its intended target over other proteins, is another critical parameter that can be investigated computationally. By performing docking and binding free energy calculations against a panel of related and unrelated proteins, it is possible to predict the selectivity profile of a peptide analog.

Illustrative MM/GBSA Binding Affinity Predictions for SIRT2 Peptide Inhibitors

| Peptide Analog | Modification | Predicted ΔG_bind (kcal/mol) |

|---|---|---|

| Native Cyclic Peptide | - | -49.44 |

| Modified Non-cyclic Peptide | Residue substitution | -50.66 |

| Designed Peptide 1 | Multiple mutations | -59.07 |

| Designed Peptide 2 | Multiple mutations | -46.01 |

Data adapted from computational studies on SIRT2 peptide inhibitors. nih.gov

Future Directions in Research on Boc Ala D Glu Obzl Nh2 Derived Compounds

Exploration of Novel Synthetic Pathways and Methodologies

The evolution of peptide synthesis is critical for unlocking the potential of BOC-ALA-D-GLU(OBZL)-NH2 as a precursor. Future research will likely focus on moving beyond traditional solid-phase and solution-phase methods to embrace more efficient and versatile synthetic strategies.

Key areas of development include:

Combinatorial Biosynthesis: The use of enzymes in synthetic pathways offers a green and highly specific alternative to purely chemical methods. frontiersin.org Future work could involve identifying or engineering enzymes like non-ribosomal peptide synthetases (NRPSs) or cyclodipeptide synthases (CDPSs) to incorporate the Ala-D-Glu motif into larger, more complex natural product-like molecules. frontiersin.org This approach allows for the creation of diverse compound libraries through the combinatorial action of tailoring enzymes. frontiersin.org

Advanced Protecting Group Strategies: The synthesis of complex derivatives requires a sophisticated use of orthogonal protecting groups. Research into novel protecting groups that are removable under highly specific and mild conditions will be crucial. For instance, the development of quadruply orthogonal protecting group strategies allows for the synthesis of intricate structures like bicyclic peptides. ucl.ac.uk The adamantyl (Ad) group, for example, has proven compatible with Fmoc methodology for protecting phosphinic moieties in dipeptide analogues, enabling their use as building blocks in solid-phase peptide synthesis (SPPS). mdpi.com

Flow Chemistry and Automated Synthesis: The integration of automated synthesis platforms and flow chemistry can significantly accelerate the production of derivative libraries. These technologies offer improved control over reaction conditions, higher yields, and the ability to perform multi-step syntheses in a continuous fashion, which is particularly advantageous for creating and screening large numbers of compounds.

Novel Ligation and Cyclization Techniques: Methods like ring-closing metathesis (RCM) are being used to create macrocyclic derivatives with constrained conformations. kvinzo.com Future exploration will likely involve developing new chemical ligation methods to stitch peptide fragments together, enabling the synthesis of larger and more complex architectures that would be difficult to access through stepwise elongation alone.

Diversification of Peptide and Peptidomimetic Scaffolds

The core Ala-D-Glu structure of this compound is a versatile starting point for generating a wide array of molecular scaffolds with tailored properties. Diversification is key to exploring new biological activities and applications.

Future diversification strategies will likely include:

Incorporation of Unnatural Amino Acids: Replacing the standard amino acids with unnatural variants is a well-established strategy to enhance proteolytic resistance, improve bioavailability, and introduce novel functionalities. nih.govsigmaaldrich.com Libraries of derivatives could be created by substituting L-Alanine or D-Glutamic acid with a wide range of non-proteinogenic amino acids, such as ring-substituted phenylalanines or β-amino acids. sigmaaldrich.com

Peptidomimetic Modifications: To overcome the limitations of natural peptides, such as poor stability and cell permeability, research will focus on creating peptidomimetics. nih.gov This involves modifying the peptide backbone, for instance, by creating pseudopeptides containing phosphinate moieties (-P(O)(OH)CH2-) which can act as transition-state analogue inhibitors of enzymes like metalloproteases. mdpi.com

Scaffold Cyclization and Co-assembly: Cyclic dipeptides (CDPs) are recognized as "privileged scaffolds" due to their conformational rigidity and enhanced stability. frontiersin.orgnih.gov Cyclizing derivatives of the Ala-D-Glu sequence could yield novel structures. Furthermore, co-assembly of different dipeptides can lead to a vast diversity of nanostructures, such as vesicles and planar sheets, which are not typically formed by single dipeptide types. rsc.org Generating libraries of bicyclic peptides by using two chemical bridges offers another dimension of structural diversity. epfl.ch

| Strategy | Description | Potential Outcome |

| Unnatural Amino Acids | Substitution with non-proteinogenic amino acids. nih.govsigmaaldrich.com | Enhanced stability, novel side-chain functionalities, altered receptor binding. |

| Backbone Modification | Altering the amide bonds (e.g., creating phosphinic pseudopeptides). mdpi.com | Improved resistance to proteolysis, enzyme inhibition. mdpi.com |

| Cyclization | Forming monocyclic or bicyclic structures. frontiersin.orgepfl.ch | Increased structural rigidity, enhanced bioactivity, improved metabolic stability. frontiersin.orgepfl.ch |

| Co-assembly | Mixing with other peptides (e.g., diphenylalanine) to form complex nanostructures. rsc.org | Creation of functional nanomaterials with unique morphologies. rsc.org |

Advancements in Biological Target Identification and Validation

A critical aspect of developing new therapeutic agents is identifying their molecular targets and mechanism of action. For novel derivatives of this compound, future research will employ a range of sophisticated techniques to move from observed phenotypic effects to validated biological targets.

Promising approaches include:

Chemical Proteomics: This strategy uses chemical probes to identify protein-small molecule interactions directly in a biological system. nih.govfrontiersin.org A derivative of this compound could be modified with a biotin (B1667282) tag or a photoaffinity label. nih.gov This probe is then used in pull-down assays with cell lysates, and the captured proteins are identified by mass spectrometry, revealing potential binding partners. nih.govfrontiersin.org

Network Pharmacology and Computational Prediction: In silico methods are becoming increasingly powerful. By analyzing the structure of a derivative, algorithms like SwissTargetPrediction can predict potential protein targets. mdpi.com This data can be integrated with disease-related gene databases to construct compound-target networks, highlighting the most relevant biological pathways and potential therapeutic applications, such as for conditions like schizophrenia. mdpi.com

Phenotypic Screening and Cytological Profiling: High-content screening using microscopy-based assays can reveal how a compound affects cell morphology, proliferation, or specific organelles. acs.org The resulting "cytological profile" can be compared to those of known drugs to hypothesize a mechanism of action. For example, a profile indicating a halt in protein synthesis led to the identification of the target for cordyheptapeptide A as the eukaryotic translation elongation factor 1A (eEF1A). acs.org

Development of Advanced Analytical Techniques for Characterization

The synthesis of novel and complex derivatives necessitates parallel advancements in analytical techniques to ensure their purity, identity, and structural integrity.

Future research will focus on enhancing the precision and scope of current methods:

High-Resolution Mass Spectrometry (MS): MS is a cornerstone technique for peptide analysis, providing accurate molecular weight and sequence information. resolvemass.caresolvemass.ca Future developments will involve improving peptide sequencing by High-Resolution MS-MS (HR_MS-MS) for unambiguous verification of sequences, especially for larger or modified peptides. biosynth.com Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI-TOF) will continue to be refined for higher sensitivity. ijsra.net

Advanced Chromatography (HPLC/UPLC): High-performance and ultra-performance liquid chromatography are essential for assessing purity and detecting trace impurities. resolvemass.cabiosynth.com The development of multiple-attribute methods, which combine liquid chromatography with mass spectrometry, allows for the simultaneous monitoring of various quality attributes like deamidation and isomerization. oxfordglobal.com

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for determining the three-dimensional structure and conformation of peptides in solution. resolvemass.caoxfordglobal.com Circular Dichroism (CD) spectroscopy remains a vital tool for analyzing secondary structure (e.g., α-helices and β-sheets) and monitoring conformational changes. resolvemass.ca

| Technique | Application in Derivative Characterization | Future Advancement |

| Mass Spectrometry (MS) | Molecular weight determination, sequence verification, impurity identification. resolvemass.caresolvemass.cabiosynth.com | Higher resolution for complex structures, improved fragmentation for sequencing. biosynth.com |

| HPLC/UPLC | Purity assessment, quantification, separation of isomers. resolvemass.caijsra.net | Integration into multiple-attribute methods for comprehensive quality control. oxfordglobal.com |

| NMR Spectroscopy | 3D structure elucidation, conformational analysis. resolvemass.caoxfordglobal.com | Increased sensitivity for larger molecules and analysis of dynamic interactions. |

| Circular Dichroism (CD) | Secondary structure analysis, protein folding studies. resolvemass.ca | Higher throughput for rapid screening of derivative libraries. |

Integration with Emerging Fields (e.g., Nanobiotechnology, Materials Science)

The self-assembling properties of dipeptides and their derivatives open up exciting possibilities at the interface of biology, chemistry, and materials science. dergipark.org.tr Future research will focus on harnessing these properties to create novel functional materials.

Key areas for integration include:

Nanobiotechnology and Drug Delivery: Dipeptides can self-assemble into a variety of nanostructures, including nanotubes, vesicles, and hydrogels, which can be used as carriers for drugs or genes. dergipark.org.trresearchgate.nettandfonline.com Derivatives of this compound could be designed to self-assemble into nanoparticles that encapsulate therapeutic agents, with modifications to the peptide sequence controlling the size, stability, and release characteristics of the carrier. dergipark.org.tr

Tissue Engineering: The ability of certain peptides to form biocompatible hydrogels is highly valuable for tissue engineering and 3D bioprinting. europa.eu Research could focus on developing derivatives that form hydrogels with tunable mechanical properties and degradation rates, providing scaffolds that support cell growth and tissue regeneration. tandfonline.com

Bio-based Electronics and Sensors: Peptide assemblies can exhibit interesting physical properties, such as piezoelectricity and high quantum yield, making them candidates for use in organic electronics. europa.eu Future work might explore the creation of conductive or light-emitting materials from self-assembled derivatives, potentially leading to biocompatible sensors or energy-harvesting devices. europa.eunih.govrsc.org By modifying a peptide with a photo-responsive moiety like azobenzene, it is possible to create smart materials that change their structure in response to light. rsc.org

Q & A

Q. What are the standard protocols for synthesizing BOC-ALA-D-GLU(OBZL)-NH2, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves stepwise solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include:

- Deprotection : Removal of the Boc (tert-butoxycarbonyl) group using trifluoroacetic acid (TFA).

- Coupling : Activation of carboxyl groups with reagents like HOBt/DCC for amide bond formation.

- Side-chain protection : Retention of the benzyl (Bzl) group on glutamic acid until final deprotection .

Optimization factors include temperature control (2–8°C for reagent stability ), stoichiometric excess of activated amino acids, and reaction time monitoring via TLC or HPLC.

Q. Which analytical techniques are essential for confirming the identity and purity of this compound?

- Methodological Answer : A combination of techniques ensures structural verification and purity:

Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Design accelerated stability studies by:

Q. What strategies are recommended for conducting a systematic literature review on this compound?

- Methodological Answer : Use Boolean operators in databases (e.g., PubMed, SciFinder):

- Search string :

("this compound" OR "protected glutamic acid derivatives") AND ("synthesis" OR "enzyme inhibition").

Prioritize peer-reviewed articles with >95% purity data and reproducible methodologies .

Advanced Research Questions

Q. How can researchers troubleshoot low yields during the coupling step of this compound synthesis?

- Methodological Answer :

- Diagnostic steps :

Verify activation efficiency using ninhydrin tests for free amine groups.

Optimize coupling reagents (e.g., switch from HOBt to HOAt for sterically hindered residues).

Increase reaction time or temperature (e.g., 0°C to 25°C) while monitoring racemization via chiral HPLC .

Q. What approaches resolve contradictions in stability data under oxidative vs. reductive conditions?

- Methodological Answer :

- Controlled experiments : Compare degradation pathways using LC-MS to identify byproducts (e.g., de-esterification vs. disulfide formation).

- Multivariate analysis : Apply principal component analysis (PCA) to isolate variables (pH, oxidant concentration) causing discrepancies .

Q. Which computational methods predict the interaction of this compound with trypsin-like enzymes?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with PDB structures (e.g., 1UTB for trypsin) to simulate binding affinities.

- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of enzyme-inhibitor complexes .

Q. How to design a kinetic study to evaluate the compound’s inhibitory effect on serine proteases?

- Methodological Answer :

- Assay setup : Use fluorogenic substrates (e.g., Boc-Glu(OBzl)-Gly-Arg-AMC) in Tris buffer (pH 8.0).

- Data collection : Measure initial reaction rates (RFU/min) at varying inhibitor concentrations.

- Analysis : Calculate values using Lineweaver-Burk plots or nonlinear regression in GraphPad Prism .

Q. What statistical frameworks are suitable for analyzing adsorption/desorption equilibrium data in carrier systems?

- Methodological Answer :

Q. How to integrate findings on this compound into a grant proposal for enzyme-targeted drug discovery?

- Methodological Answer :

Structure the proposal with: - Aim 1 : Synthesis and characterization (reference Tables 1–2).

- Aim 2 : In vitro enzyme inhibition assays (cite preliminary data).

- Broader Impact : Highlight relevance to hematology or cancer research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.